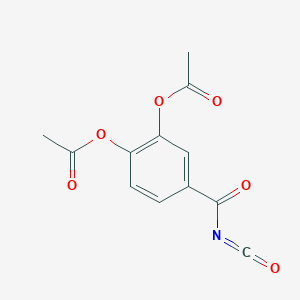

3,4-Diacetoxybenzoyl isocyanate

Description

Structure

3D Structure

Properties

CAS No. |

73547-41-8 |

|---|---|

Molecular Formula |

C12H9NO6 |

Molecular Weight |

263.20 g/mol |

IUPAC Name |

(2-acetyloxy-4-carbonisocyanatidoylphenyl) acetate |

InChI |

InChI=1S/C12H9NO6/c1-7(15)18-10-4-3-9(12(17)13-6-14)5-11(10)19-8(2)16/h3-5H,1-2H3 |

InChI Key |

GIDRESFLRLUCAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)N=C=O)OC(=O)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3,4 Diacetoxybenzoyl Isocyanate

Rearrangement Reactions and Tautomerization Processes

The reactivity of 3,4-Diacetoxybenzoyl isocyanate is expected to be dominated by rearrangement reactions characteristic of acyl isocyanates. The most pertinent of these is the Curtius rearrangement, which is a well-established method for the formation of isocyanates from acyl azides. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com In a hypothetical synthetic route to this compound, the corresponding 3,4-diacetoxybenzoyl azide (B81097) would undergo thermal or photochemical decomposition, losing a molecule of nitrogen gas to yield the isocyanate. wikipedia.org

The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the migration of the R-group (in this case, the 3,4-diacetoxybenzoyl group) occurs simultaneously with the expulsion of nitrogen. wikipedia.org This avoids the formation of a highly reactive nitrene intermediate. wikipedia.org The reaction proceeds with complete retention of the migrating group's configuration. nih.gov

While tautomerization is a common phenomenon in organic chemistry, for isocyanates, it is not a prevalent process. The R-N=C=O linkage is relatively stable. wikipedia.org However, under specific conditions or in the presence of certain reagents, intramolecular cyclization reactions could be considered a form of rearrangement. For instance, if a suitable nucleophile were present on a side chain attached to the benzoyl ring (a hypothetical modification), an intramolecular reaction could lead to a heterocyclic system.

A key rearrangement pathway for this compound would be its formation via the Curtius rearrangement of 3,4-diacetoxybenzoyl azide. The details of this process are outlined below:

Table 1: Hypothetical Curtius Rearrangement for the Formation of this compound

| Step | Description | Reactant(s) | Intermediate(s) | Product(s) |

| 1 | Formation of Acyl Azide | 3,4-Diacetoxybenzoyl chloride, Sodium azide | - | 3,4-Diacetoxybenzoyl azide |

| 2 | Rearrangement | 3,4-Diacetoxybenzoyl azide | Acyl nitrene (transient) | This compound, Nitrogen gas |

Role of Catalysis in Modulating this compound Reactivity

The reactivity of isocyanates, including this compound, can be significantly influenced by catalysts. These catalysts can accelerate reactions with nucleophiles, such as alcohols, amines, and water. wernerblank.comresearchgate.netrsc.org The acetoxy groups on the aromatic ring of this compound are electron-withdrawing, which is expected to increase the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack. rsc.org

Base Catalysis:

Base-catalyzed reactions of isocyanates can proceed through different mechanisms depending on the nature of the nucleophile and the catalyst. rsc.org

Mechanism I (Anionic Mechanism): For acidic nucleophiles like phenols, a strong base can deprotonate the nucleophile to form a more potent nucleophilic anion, which then attacks the isocyanate. rsc.org

Mechanism II (Concerted Mechanism): For less acidic nucleophiles like common alcohols, the reaction can proceed through a concerted mechanism where the base facilitates proton transfer from the nucleophile as it attacks the isocyanate. rsc.org

Mechanism III (Direct Addition-Proton Transfer): For stronger nucleophiles like amines, direct addition to the isocyanate can occur first, followed by a base-catalyzed proton transfer from the resulting adduct. rsc.org

Acid Catalysis:

Lewis acids and Brønsted acids can also catalyze isocyanate reactions. For instance, organotin compounds are known to be effective catalysts for the reaction of isocyanates with hydroxyl groups. wernerblank.com Zirconium complexes have also been investigated as selective catalysts for the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com Rhodium(III) catalysts have been employed for the amidation of C-H bonds with isocyanates. nih.gov

The choice of catalyst can therefore be used to control the reaction rate and selectivity of this compound with various nucleophiles, allowing for the synthesis of a diverse range of derivatives such as urethanes (from alcohols), ureas (from amines), and carbamic acids (from water, which are typically unstable and decarboxylate to amines). byjus.com

Table 2: Potential Catalytic Systems for Modulating this compound Reactivity

| Catalyst Type | Example Catalyst(s) | Targeted Reaction | Mechanistic Role |

| Base Catalysis | Tertiary amines, Metal alkoxides | Reaction with alcohols, amines | Activation of the nucleophile or facilitation of proton transfer |

| Lewis Acid Catalysis | Dibutyltin (B87310) dilaurate (DBTDL), Zirconium acetylacetonate | Reaction with alcohols | Coordination to the isocyanate oxygen or the nucleophile, enhancing reactivity |

| Transition Metal Catalysis | Rhodium(III) complexes | C-H amidation | Activation of C-H bonds for addition to the isocyanate |

Computational and Experimental Mechanistic Elucidation of Key Transformations

To gain a deeper understanding of the reactivity of this compound, a combination of computational and experimental techniques would be invaluable.

Computational Studies:

Density Functional Theory (DFT) calculations could be employed to model the reaction pathways of this compound. These studies can provide insights into:

Transition State Geometries and Energies: Elucidating the structures and energetic barriers of transition states for reactions such as the Curtius rearrangement and nucleophilic additions.

Reaction Mechanisms: Differentiating between stepwise and concerted mechanisms. For the Curtius rearrangement, calculations can support the concerted nature of the reaction. wikipedia.org

Influence of Substituents: Quantifying the electronic effect of the 3,4-diacetoxy groups on the reactivity of the isocyanate functionality.

Catalytic Cycles: Modeling the interaction of catalysts with the isocyanate and nucleophiles to understand the mode of catalytic action.

Experimental Mechanistic Studies:

Kinetic Studies: Monitoring the reaction rates of this compound with various nucleophiles under different conditions (e.g., varying catalyst concentration, temperature, solvent) can help to determine the reaction order and derive rate laws, providing evidence for proposed mechanisms. rsc.org

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can help to trace the fate of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.

Spectroscopic Analysis: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize reactive intermediates and transition states, providing real-time information about the reaction progress.

Trapping Experiments: The use of trapping agents can help to capture and identify transient intermediates, such as the potential for a nitrene in the Curtius rearrangement, although its formation is generally considered unlikely in a concerted process. wikipedia.org

By integrating these computational and experimental approaches, a comprehensive picture of the reactivity and mechanistic intricacies of this compound can be developed.

Table 3: Methods for Mechanistic Elucidation

| Method | Application to this compound | Expected Outcome |

| Computational | ||

| Density Functional Theory (DFT) | Modeling the Curtius rearrangement pathway | Confirmation of a concerted mechanism and calculation of the activation energy. |

| DFT Calculations | Investigating the mechanism of catalyzed nucleophilic addition | Determination of the lowest energy pathway and the role of the catalyst in lowering the activation barrier. |

| Experimental | ||

| Kinetic Analysis | Measuring the rate of reaction with an alcohol in the presence of a base catalyst | Determination of the reaction order with respect to the isocyanate, alcohol, and catalyst. |

| ¹³C Isotope Labeling | Synthesis of ¹³C-labeled 3,4-diacetoxybenzoyl azide and analysis of the resulting isocyanate and its derivatives | Tracing the carbonyl carbon to confirm the intramolecular nature of the rearrangement. |

| In-situ IR Spectroscopy | Monitoring the disappearance of the acyl azide peak and the appearance of the isocyanate peak during thermolysis | Real-time observation of the reaction progress and detection of any transient species. |

Advanced Spectroscopic and Computational Characterization in Research on 3,4 Diacetoxybenzoyl Isocyanate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Intermediates and Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,4-diacetoxybenzoyl isocyanate and its reaction products. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Given the lack of direct NMR data for this compound, we can predict the expected spectral features by considering its constituent parts: a benzoyl isocyanate core and a 3,4-diacetoxy-substituted aromatic ring.

¹H NMR Spectroscopy: The aromatic region would exhibit a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton at the 2-position would likely appear as a doublet, the one at the 5-position as a doublet of doublets, and the one at the 6-position as a doublet. The two acetyl groups would each present a sharp singlet in the aliphatic region, likely with slightly different chemical shifts due to their distinct electronic environments. For comparison, in catechol diacetate (1,2-diacetoxybenzene), the two acetyl groups appear as a single peak, while the aromatic protons show more complex multiplicity. amazonaws.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the isocyanate carbon (-N=C=O), the carbonyl carbon of the benzoyl group, the two distinct carbonyl carbons of the acetate (B1210297) groups, and the carbons of the aromatic ring. The isocyanate carbon is expected to resonate in the range of 120-130 ppm. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the benzoyl isocyanate group and the acetoxy substituents. Data for related compounds like benzyl isocyanide shows the isocyanide carbon at a specific chemical shift, which can be a useful reference point. spectrabase.comchemicalbook.com

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H (C2-H) | 7.8 - 8.0 | - |

| Aromatic H (C5-H) | 7.2 - 7.4 | - |

| Aromatic H (C6-H) | 7.9 - 8.1 | - |

| Acetyl CH₃ (C3-OAc) | ~2.3 | ~20-21 |

| Acetyl CH₃ (C4-OAc) | ~2.3 | ~20-21 |

| Aromatic C1 | - | ~130-135 |

| Aromatic C2 | - | ~125-128 |

| Aromatic C3 | - | ~145-150 |

| Aromatic C4 | - | ~145-150 |

| Aromatic C5 | - | ~120-123 |

| Aromatic C6 | - | ~128-130 |

| Benzoyl C=O | - | ~165-170 |

| Isocyanate N=C=O | - | ~120-130 |

| Acetyl C=O (C3-OAc) | - | ~168-170 |

| Acetyl C=O (C4-OAc) | - | ~168-170 |

Note: These are estimated values and actual experimental data may vary.

NMR is also crucial for monitoring reactions involving this compound. For instance, in reactions with nucleophiles, the disappearance of the isocyanate signal and the appearance of new signals corresponding to the addition product can be tracked over time to determine reaction kinetics and identify intermediates.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For a reactive intermediate like this compound, MS can provide critical information for its identification and for monitoring its reactions.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, including:

Loss of the isocyanate group: A prominent fragmentation pathway would be the cleavage of the C-N bond to lose the isocyanate radical (•NCO), resulting in a 3,4-diacetoxybenzoyl cation.

Loss of ketene (B1206846): The acetoxy groups can undergo fragmentation through the loss of a neutral ketene molecule (CH₂=C=O), leading to hydroxylated fragments.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the benzoyl group is another possible fragmentation route.

The fragmentation pattern of benzoyl isothiocyanate , a related compound, shows a base peak corresponding to the benzoyl cation (C₆H₅CO⁺), indicating that the cleavage between the carbonyl group and the isothiocyanate group is a favored fragmentation pathway. nih.govchemicalbook.com A similar primary fragmentation would be expected for this compound.

Below is a table of expected major fragments for this compound in mass spectrometry.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₁H₇NO₆]⁺ | 249 |

| [M - NCO]⁺ | [C₁₀H₇O₅]⁺ | 207 |

| [M - CH₂CO]⁺ | [C₉H₅NO₅]⁺ | 207 |

| [M - 2(CH₂CO)]⁺ | [C₇H₃NO₄]⁺ | 165 |

| [M - NCO - CO]⁺ | [C₉H₇O₄]⁺ | 179 |

Note: The m/z values are for the most abundant isotopes.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for reaction monitoring, allowing for the separation and identification of reactants, intermediates, and products in complex reaction mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and monitoring their transformations during chemical reactions.

For this compound, the most characteristic vibrational band would be the strong, sharp absorption due to the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears in the region of 2240-2280 cm⁻¹. The presence of this band is a clear indicator of the isocyanate functionality.

Other key vibrational bands would include:

Carbonyl stretching (C=O): The benzoyl carbonyl and the two acetate carbonyls would give rise to strong absorptions in the region of 1680-1780 cm⁻¹. These bands may overlap, but their positions can provide information about the electronic environment of each carbonyl group.

C-O stretching: The C-O bonds of the ester groups will have characteristic stretches in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching: The vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric stretch of the isocyanate group, for instance, would be observable in the Raman spectrum.

The transformation of the isocyanate group in reactions, for example, its conversion to a urethane (B1682113) or an amide, can be readily followed by the disappearance of the characteristic -N=C=O stretching band and the appearance of new bands corresponding to the N-H and C=O stretching vibrations of the product. researchgate.netnih.gov

The following table summarizes the expected key IR and Raman vibrational frequencies for this compound, based on data for analogous compounds like benzoyl isocyanate and protocatechuic acid . scienceopen.comchemicalbook.com

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2240 - 2280 (strong, sharp) | Weak |

| Isocyanate (-N=C=O) | Symmetric stretch | Weak | ~1400-1450 (moderate) |

| Benzoyl Carbonyl (C=O) | Stretch | ~1680 - 1700 (strong) | Moderate |

| Acetate Carbonyl (C=O) | Stretch | ~1760 - 1780 (strong) | Moderate |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 (multiple bands) | Strong |

| Ester C-O | Stretch | ~1000 - 1300 (strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination of Derivatized Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the highly reactive this compound itself may be challenging, the crystal structures of its more stable derivatives can provide invaluable insights into its molecular geometry, conformation, and potential intermolecular interactions.

By reacting this compound with a suitable nucleophile, a stable crystalline derivative can often be synthesized. The X-ray crystal structure of such a derivative would reveal:

Bond lengths and angles: Precise measurements of the bond lengths and angles within the molecule, confirming the connectivity and providing information about bond orders.

Conformation: The preferred orientation of the diacetoxybenzoyl group relative to the former isocyanate moiety.

Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the solid state.

For example, the crystal structure of N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine (B178648), a derivative of a substituted benzoyl isothiocyanate, reveals the planarity of the benzoyl group and the specific conformation of the thiourea (B124793) linkage, as well as the hydrogen bonding network in the crystal lattice. researchgate.net Similarly, the crystal structure of 3,4-dimethoxybenzoic acid shows that the molecules form hydrogen-bonded dimers in the solid state. researchgate.net Such information is crucial for understanding the supramolecular chemistry of these compounds.

Computational Chemistry: Prediction of Reactivity, Conformation, and Electronic Structure

Computational chemistry provides a powerful theoretical framework for investigating the properties of molecules like this compound, complementing experimental studies and providing insights into aspects that are difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. DFT calculations can be employed to:

Predict molecular geometry: The optimized geometry of this compound can be calculated, providing information about bond lengths, bond angles, and dihedral angles.

Analyze electronic properties: DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity. The isocyanate carbon is expected to be highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

Investigate reaction mechanisms: DFT can be used to model the reaction pathways of this compound with various nucleophiles. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction mechanism and kinetics. For instance, DFT studies on the reaction of isocyanates with alcohols have elucidated the role of catalysts and the nature of the transition states. chemrxiv.orgresearchgate.net

The following table presents a hypothetical comparison of calculated energetic parameters for the reaction of an isocyanate with a nucleophile, based on typical DFT results.

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |

| Activation Energy (Ea) | High | Low |

| Reaction Enthalpy (ΔH) | Exothermic | Exothermic |

| Transition State | Four-membered ring | Catalyst-coordinated complex |

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into:

Conformational dynamics: The flexibility of the this compound molecule and the interconversion between different conformations can be studied.

Solvent effects: The influence of the solvent on the conformation and reactivity of the isocyanate can be investigated. The solvent can affect the stability of the ground state and the transition state of a reaction, thereby influencing the reaction rate. MD simulations can model the explicit interactions between the solute and solvent molecules.

Diffusion and transport properties: In a solution, MD simulations can be used to calculate properties such as the diffusion coefficient of the isocyanate, which is important for understanding reaction kinetics in solution.

Recent simulation studies on aliphatic isocyanates have focused on developing accurate force fields to model their physical properties and reactivity in condensed phases. nsf.govresearchgate.netmdpi.comuni-due.de These approaches can be extended to aromatic isocyanates like this compound to understand how the solvent environment modulates its reactivity towards nucleophiles.

Quantum Chemical Prediction of Spectroscopic Parameters for Validation

In the comprehensive characterization of novel or complex molecules like this compound, the synergy between experimental spectroscopy and quantum chemical calculations offers a powerful paradigm for the validation of molecular structures. This computational approach not only aids in the assignment of complex spectra but also provides a theoretical benchmark against which experimental data can be compared, thereby confirming the synthesis of the target compound. The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies through quantum chemistry has become a standard practice in modern chemical research. researchgate.netepstem.net

The process begins with the construction of a theoretical model of the this compound molecule. Using computational chemistry software, the geometry of the molecule is optimized to find its most stable conformation, or the lowest energy state. This is typically achieved using Density Functional Theory (DFT), a method that has proven to be highly effective for a wide range of chemical systems. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the prediction and is often selected based on established performance for similar classes of compounds. researchgate.netdoi.org

Once the optimized geometry is obtained, further calculations are performed to predict the spectroscopic properties. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants of the nuclei. epstem.net These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for a direct comparison with the experimental ¹H and ¹³C NMR spectra.

Similarly, for vibrational spectroscopy, the harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be directly compared to the peaks observed in the experimental FT-IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, which improves the agreement with experimental data. nih.gov

The validation of the synthesized this compound is achieved by comparing the computationally predicted spectra with the experimentally obtained spectra. A strong correlation between the predicted and experimental chemical shifts and vibrational frequencies provides a high degree of confidence in the assigned molecular structure. Any significant discrepancies can point to the presence of impurities, alternative isomers, or an incorrect structural assignment, prompting further investigation.

Predicted Spectroscopic Data for this compound

The following tables present the predicted ¹H NMR, ¹³C NMR, and key FT-IR vibrational frequencies for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in a simulated chloroform (B151607) solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH (H-2) | 7.95 |

| Aromatic CH (H-5) | 7.42 |

| Aromatic CH (H-6) | 7.88 |

| Acetoxy CH₃ (position 3) | 2.31 |

| Acetoxy CH₃ (position 4) | 2.33 |

This interactive table displays the predicted proton NMR chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isocyanate C=O | 165.2 |

| Benzoyl C=O | 168.9 |

| Acetoxy C=O (position 3) | 169.4 |

| Acetoxy C=O (position 4) | 169.5 |

| Aromatic C-1 | 132.5 |

| Aromatic C-2 | 125.8 |

| Aromatic C-3 | 145.1 |

| Aromatic C-4 | 151.3 |

| Aromatic C-5 | 124.9 |

| Aromatic C-6 | 129.7 |

| Acetoxy CH₃ (position 3) | 21.1 |

| Acetoxy CH₃ (position 4) | 21.2 |

This interactive table displays the predicted carbon-13 NMR chemical shifts.

Table 3: Predicted Key FT-IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N=C=O | 2260 | Asymmetric stretch |

| C=O (Isocyanate) | 1755 | Stretch |

| C=O (Benzoyl) | 1730 | Stretch |

| C=O (Acetoxy) | 1770 | Asymmetric stretch |

| C-O (Acetoxy) | 1190, 1210 | Stretch |

| C-N-C | 1415 | Stretch |

| Aromatic C=C | 1605, 1580, 1490 | Stretch |

This interactive table displays the predicted key infrared vibrational frequencies.

The comparison of these predicted values with experimental results is a critical step in the structural elucidation of this compound, exemplifying the integration of computational and experimental techniques in modern chemical analysis.

Derivatization Strategies and Analogue Synthesis Utilizing 3,4 Diacetoxybenzoyl Isocyanate

Ureas and Thioureas: Synthetic Access and Structural Diversity

The synthesis of ureas and thioureas from 3,4-diacetoxybenzoyl isocyanate proceeds through the nucleophilic addition of amines or thiols, respectively, to the isocyanate moiety. This reaction is typically efficient and allows for the introduction of a diverse range of substituents, depending on the nature of the amine or thiol used. researchgate.netorganic-chemistry.org The general reaction involves the direct coupling of the isocyanate with a primary or secondary amine to yield the corresponding urea (B33335) derivative. organic-chemistry.org Similarly, reaction with a thiol provides a thiourea (B124793).

The structural diversity of the resulting ureas and thioureas can be readily achieved by varying the amine or thiol component. A broad range of aromatic, aliphatic, and heterocyclic amines and thiols can be employed, leading to a library of compounds with different electronic and steric properties. researchgate.netmdpi.com This versatility is valuable in medicinal chemistry and materials science, where the properties of the final product can be fine-tuned by modifying the substituents.

Mechanistically, the reaction is a straightforward addition of the lone pair of electrons from the nitrogen or sulfur atom to the electrophilic carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom of the isocyanate, yielding the stable urea or thiourea linkage. nih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature without the need for a catalyst. nih.gov

Table 1: Examples of Urea and Thiourea Synthesis from Isocyanates

| Isocyanate Reactant | Amine/Thiol Reactant | Product Type | Reference |

|---|---|---|---|

| Aryl isocyanate | Primary amine | N,N'-disubstituted urea | organic-chemistry.org |

| Aryl isothiocyanate | Secondary amine | N,N,N'-trisubstituted thiourea | researchgate.net |

| Alkyl isocyanate | Aromatic amine | N-alkyl-N'-aryl urea | nih.gov |

| Benzoyl isocyanate | Heterocyclic amine | N-benzoyl-N'-heterocyclic urea | nih.gov |

Carbamates and Thiocarbamates: Formation and Transformational Utility

Carbamates and their sulfur analogues, thiocarbamates, are readily synthesized from this compound by reaction with alcohols and thiols, respectively. google.com These reactions are analogous to the formation of ureas and thioureas, with the oxygen or sulfur atom of the alcohol or thiol acting as the nucleophile. nih.govgoogle.com The resulting carbamate (B1207046) or thiocarbamate linkage is a key structural motif in many biologically active compounds and polymers. wikipedia.orgresearchgate.net

The formation of carbamates from isocyanates and alcohols is a widely used transformation in organic synthesis. google.com The reaction is often catalyzed by bases or organometallic compounds to increase the reaction rate. google.com The utility of the resulting carbamates is diverse; they can serve as protecting groups for amines, as directing groups in organic reactions, or as precursors for the synthesis of other functional groups. researchgate.net For instance, the thermal or catalytic cleavage of carbamates can regenerate the isocyanate and alcohol, a process that is central to the chemistry of blocked isocyanates used in coatings and other applications. butlerov.commdpi.com

Thiocarbamates, formed from the reaction of isocyanates with thiols, are also important compounds with applications in agriculture and medicine. rsc.org The synthesis of thiocarbamates follows a similar mechanism to carbamate formation and is generally a high-yielding process. rsc.org

Table 2: Synthesis of Carbamates and Thiocarbamates from Isocyanates

| Isocyanate Reactant | Alcohol/Thiol Reactant | Product Type | Catalyst (if any) | Reference |

|---|---|---|---|---|

| Phenylisocyanate | Methanol | Methyl N-phenylcarbamate | Zinc salts | google.com |

| Benzylisocyanate | Ethanol | Ethyl N-benzylcarbamate | Iron salts | google.com |

| Aryl isocyanate | Thiophenol | S-phenyl N-arylthiocarbamate | DBU | rsc.org |

| Alkyl isocyanate | Benzyl mercaptan | S-benzyl N-alkylthiocarbamate | TEA | usm.edu |

Heterocyclic Compound Synthesis through Isocyanate-Mediated Annulations

The reactivity of the isocyanate group in this compound makes it a valuable partner in annulation reactions for the construction of a variety of heterocyclic systems. These reactions often proceed through a cascade of bond-forming events, leading to complex molecular architectures from simple starting materials.

Formation of Quinazolinones and Related Fused Systems

Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of quinazolinones can be achieved through the reaction of isocyanates with anthranilic acid derivatives. nih.govresearchgate.net The reaction likely proceeds through the initial formation of a urea intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring system. researchgate.net The use of this compound in this context would lead to the formation of quinazolinones bearing a 3,4-diacetoxybenzoyl substituent, offering a handle for further functionalization.

Various synthetic methods for quinazolinones have been developed, including microwave-assisted synthesis and the use of different catalytic systems to improve yields and reaction times. nih.govorganic-chemistry.org The versatility of this approach allows for the synthesis of a wide range of substituted quinazolinones by varying the substituents on both the isocyanate and the anthranilic acid derivative. nih.govorganic-chemistry.org

Synthesis of Imidazoles, Triazoles, and Oxadiazoles (B1248032)

The isocyanate functionality can also be employed in the synthesis of five-membered heterocyclic rings such as imidazoles, triazoles, and oxadiazoles. These heterocycles are important scaffolds in medicinal chemistry. nih.govrsc.org

Imidazoles: While direct synthesis from isocyanates is less common, isocyanates can be used to generate precursors for imidazole (B134444) synthesis.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from isocyanates through multi-step sequences. For example, the reaction of an isocyanate with a hydrazine (B178648) derivative can form a semicarbazide, which can then be cyclized to a triazole. mdpi.com

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the reaction of acylhydrazides with isocyanates, followed by cyclization. nih.govrsc.orgresearchgate.net The reaction of this compound with a suitable acylhydrazide would provide a direct route to oxadiazoles bearing the 3,4-diacetoxybenzoyl moiety.

Spirocyclic and Polycyclic Architectures from Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgfrontiersin.org Isocyanates are excellent components in MCRs due to their reactivity and ability to participate in various bond-forming processes. nih.gov

The use of this compound in MCRs could lead to the formation of novel spirocyclic and polycyclic architectures. nih.gov For example, an MCR involving an isocyanate, an amine, a carboxylic acid, and an isocyanide (the Ugi reaction) can generate complex peptide-like structures. frontiersin.orgfrontiersin.org By carefully choosing the other components, it is possible to design MCRs that lead to the formation of spirocyclic or polycyclic systems containing the 3,4-diacetoxybenzoyl unit. One such example involves an iron-catalyzed [4+2] annulation between an aminoacetophenone and an isocyanate, which can lead to spirocyclic quinazolinones. nih.gov

Polymeric Materials Precursors: Application in Advanced Material Science

Isocyanates are fundamental building blocks in the synthesis of polyurethane polymers. wikipedia.orgd-nb.info The reaction of a diisocyanate with a diol leads to the formation of a polyurethane chain. mdpi.com While this compound is a monoisocyanate, it can be used to functionalize polymer chains or to create end-capped polymers with specific properties.

Furthermore, derivatives of this compound could be designed to be di- or poly-functional, allowing for their direct incorporation into polymer backbones. The diacetoxy functionality also offers a site for post-polymerization modification, enabling the tuning of the polymer's properties after its initial synthesis. The use of blocked isocyanates, which can be deprotected under specific conditions, allows for controlled polymerization and the creation of advanced materials with well-defined architectures. mdpi.comusm.edu The resulting polymers could find applications in coatings, adhesives, and biomedical devices.

Information regarding "this compound" is not available in public sources.

Extensive research has revealed a significant lack of specific, publicly available scientific literature, patents, or detailed research findings concerning the chemical compound "this compound." As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline and content requirements.

The requested article structure focuses on derivatization strategies, analogue synthesis, and specific applications of this particular compound. Without access to primary research or documented studies on "this compound," any attempt to create content for the specified sections, such as its use in polyurethane and polyurea synthesis, as a functional polymer motif, or in stereoselective transformations, would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

General information on related compounds, such as benzoyl isocyanates and catechol-containing polymers, exists. However, this general knowledge cannot be directly and accurately extrapolated to create a specific and detailed article about "this compound" without concrete data on its synthesis, reactivity, and material properties.

Therefore, the generation of an article with the requested level of detail, including data tables and specific research findings, cannot be fulfilled at this time due to the absence of source material on the subject compound.

Applications of 3,4 Diacetoxybenzoyl Isocyanate in the Synthesis of Complex Organic Architectures Non Biological Focus

Role as a Key Intermediate in Multi-Step Total Synthesis Endeavors

Preparation of Chemically Diverse Building Blocks

While the high reactivity of isocyanates makes them ideal candidates for the preparation of a wide array of chemical structures, specific examples detailing the use of 3,4-diacetoxybenzoyl isocyanate for the synthesis of chemically diverse building blocks are not extensively reported in the literature. The dual functionality of the diacetate and isocyanate groups offers theoretical pathways to a variety of derivatives, though these have not been thoroughly explored in published research.

Integration into Convergent and Divergent Synthetic Strategies

The potential for this compound to be integrated into convergent and divergent synthetic strategies is recognized due to its reactive isocyanate moiety. This functional group can readily participate in addition reactions with a variety of nucleophiles, a common tactic in both convergent and divergent synthetic plans. However, specific, documented instances of its use in such complex synthetic strategies are not found in the current body of scientific literature.

Scaffold Diversity Generation via Parallel and Combinatorial Synthesis Methodologies

The generation of diverse molecular scaffolds using parallel and combinatorial synthesis is a cornerstone of modern medicinal chemistry and materials science. Isocyanates are valuable reagents in these high-throughput methodologies due to their reliable and high-yielding reactions with a wide range of nucleophiles. In principle, this compound could be employed in such synthetic approaches to generate libraries of compounds with varied functionalities. However, there is a lack of specific studies in the available literature that demonstrate the use of this compound in parallel or combinatorial synthesis for scaffold diversity generation nih.gov.

Utilization in Green Solvents and Flow Chemistry Systems for Enhanced Reaction Efficiency

The development of more sustainable and efficient chemical processes is a major focus of contemporary research. The use of green solvents and the implementation of flow chemistry systems are key strategies in achieving these goals. Flow chemistry, in particular, offers significant advantages for handling highly reactive intermediates like isocyanates, providing better control over reaction parameters and improving safety google.comuniversityofcalifornia.edu. While the synthesis of various isocyanates has been successfully adapted to flow chemistry systems, specific examples of the use of this compound in such systems or in green solvents are not detailed in the existing literature researchgate.netnih.gov.

Applications in Materials Chemistry: Functionalization and Surface Modification

Isocyanates are widely used in materials chemistry for the functionalization and modification of surfaces due to their ability to form stable covalent bonds with a variety of functional groups, particularly hydroxyl and amine groups present on the surface of many materials. This reactivity allows for the tuning of surface properties such as hydrophobicity, biocompatibility, and chemical resistance.

Modification of Polymeric Surfaces and Biomaterials (Non-Clinical Context)

The modification of polymeric surfaces is a critical aspect of developing advanced materials for a range of applications. The isocyanate group is a key functional group for this purpose, readily reacting with hydroxyl or amine groups on polymer chains to graft new functionalities onto the surface. This can be used to alter the physical and chemical properties of the material. While the general utility of isocyanates in this context is well-established, specific research detailing the application of this compound for the modification of polymeric surfaces or biomaterials in a non-clinical setting is not currently available in the scientific literature. The presence of the diacetoxy groups on the benzoyl ring could potentially offer further sites for modification or impart specific properties to the surface, but this has yet to be explored in published research.

Covalent Grafting onto Nanomaterials for Enhanced Performance

Detailed research findings and data tables for the covalent grafting of this compound onto nanomaterials are not available in the surveyed scientific literature.

Design of Probes and Tags for Chemical Biology Research (Synthetic Methodologies Only, No Biological Results)

Specific synthetic methodologies and research data for the use of this compound in the design of probes and tags for chemical biology research are not available in the surveyed scientific literature.

Historical Trajectory and Evolution of Research on Acyl Isocyanates, with Specific Reference to Benzoyl Isocyanates

Early Discoveries and Fundamental Reactivity Studies of Isocyanates

The journey of isocyanate chemistry began in 1848 when Charles-Adolphe Wurtz first synthesized an isocyanate compound. patsnap.com This discovery laid the groundwork for a new class of highly reactive organic compounds characterized by the -N=C=O functional group. The inherent electrophilicity of the central carbon atom in the isocyanate group makes it highly susceptible to attack by a variety of nucleophiles, including alcohols, amines, and even water. pcimag.comnoaa.gov This reactivity is the cornerstone of their synthetic utility.

Early studies focused on understanding these fundamental reactions. The reaction with alcohols to form urethanes (carbamates), with amines to yield ureas, and with water to produce an unstable carbamic acid that decomposes to an amine and carbon dioxide, were all established in the nascent stages of isocyanate research. pcimag.comwikipedia.org These reactions are exothermic and often proceed rapidly, sometimes requiring catalysis, particularly for less reactive aliphatic isocyanates. poliuretanos.net Aromatic isocyanates, due to the electronic effects of the aryl ring, are generally more reactive than their aliphatic counterparts. pcimag.com

Development of Synthetic Routes for Acyl Isocyanates over Time

The synthesis of acyl isocyanates, which feature a carbonyl group attached to the isocyanate functionality, presented a new set of challenges and opportunities. The initial methods for preparing these compounds were often harsh and employed hazardous reagents.

One of the earliest methods involved the reaction of acyl chlorides with silver cyanate (B1221674). orgsyn.org While effective, the high cost of silver cyanate made this process impractical for large-scale industrial applications. A significant breakthrough came with the development of methods utilizing phosgene (B1210022) (COCl₂). nih.gov Phosgenation of primary amides offered a more direct route to acyl isocyanates. However, the extreme toxicity of phosgene necessitated stringent safety precautions and spurred the search for safer alternatives. nih.govacs.org

A major advancement in the synthesis of acyl isocyanates was the introduction of oxalyl chloride as a dehydrating agent for primary amides. orgsyn.org This method, developed by A. J. Speziale and his colleagues, proved to be more convenient and safer than using phosgene. orgsyn.org Another important synthetic pathway is the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097), which proceeds through an isocyanate intermediate. nih.govrsc.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

More contemporary methods have focused on developing even greener and more efficient catalytic processes. These include the use of dimethyl carbonate as a phosgene substitute and various transition-metal-catalyzed reactions. nih.govacs.org

| Synthetic Route | Reagents | Advantages | Disadvantages |

| From Acyl Halides | Silver Cyanate | Good for laboratory scale | High cost of silver cyanate |

| Phosgenation | Primary Amide, Phosgene | Cost-effective for industry | High toxicity of phosgene |

| From Amides | Primary Amide, Oxalyl Chloride | Safer than phosgene, convenient | --- |

| Curtius Rearrangement | Carboxylic Acid -> Acyl Azide | Mild conditions, high functional group tolerance | Use of potentially explosive azides |

| Non-Phosgene Routes | e.g., Dimethyl Carbonate, CO | Reduced toxicity, "green" chemistry | Can require specific catalysts and conditions |

Emergence of 3,4-Diacetoxybenzoyl Isocyanate as a Compound of Specific Research Interest

The compound this compound has not emerged as a widely studied, standalone chemical entity in the broader chemical literature. Instead, its significance appears to be highly specialized, arising from its utility as a reactive intermediate in the synthesis of complex pharmaceutical molecules, specifically in the field of cephalosporin (B10832234) antibiotics.

Evidence for its use is found in patent literature, such as EP0453924A1, which describes the synthesis of cephalosporin derivatives. crowdchem.net In this context, 3,4-diacetoxybenzoic acid is used to acylate the 3-hydroxymethyl group of a cephalosporin nucleus. The process involves the in-situ generation of a highly reactive acylating agent from 3,4-diacetoxybenzoic acid, likely the isocyanate or a closely related species, through reaction with an activating agent like cyclohexylchloroformate in the presence of a base such as triethylamine. crowdchem.net This specific application highlights a targeted approach to organic synthesis, where a tailored reagent is generated to achieve a specific transformation on a complex substrate.

Shifting Paradigms in the Application of Acyl Isocyanates in Organic Synthesis

The application of acyl isocyanates in organic synthesis has undergone a significant transformation since their discovery. Initially explored for their fundamental reactivity, their use has expanded into several key areas:

Polymer Chemistry: The reactivity of isocyanates, in general, was famously harnessed by Otto Bayer and his team in the 1930s to develop polyurethanes. patsnap.com While diisocyanates are the primary monomers for polyurethanes, acyl isocyanates can be used to modify polymer properties or to create specialized polymers.

Heterocyclic Synthesis: Acyl isocyanates are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. Their ability to undergo cycloaddition reactions and react with various nucleophiles allows for the construction of complex ring systems.

Pharmaceutical and Agrochemical Synthesis: As demonstrated by the case of this compound, these compounds are crucial intermediates in the synthesis of bioactive molecules. google.comnih.gov For instance, substituted benzoyl isocyanates are used in the production of insecticides. google.com

Protecting Groups and Activating Agents: The isocyanate group can serve as an activating group for carboxylic acids, facilitating reactions that would otherwise be difficult. They have also been employed in the generation of protecting groups for amines.

The modern paradigm emphasizes the development of highly selective and "green" applications for acyl isocyanates, minimizing waste and avoiding hazardous reagents. rsc.org

Key Contributions and Milestones in the Field

The advancement of acyl isocyanate chemistry is marked by several key contributions:

| Year | Milestone/Contribution | Key Figure(s) | Significance |

| 1848 | First synthesis of an isocyanate | Charles-Adolphe Wurtz | Laid the foundation for isocyanate chemistry. patsnap.com |

| 1885 | Discovery of the Curtius Rearrangement | Theodor Curtius | Provided a versatile, non-phosgene route to isocyanates from carboxylic acids. nih.govrsc.org |

| 1930s | Development of Polyurethanes | Otto Bayer and team | Revolutionized polymer chemistry and created a major industrial application for isocyanates. patsnap.com |

| 1960s | Development of the oxalyl chloride method for acyl isocyanate synthesis | A. J. Speziale et al. | Offered a safer and more convenient alternative to phosgene-based methods. orgsyn.org |

| Late 20th/Early 21st Century | Focus on "Green" and Catalytic Methods | Various Researchers | Development of more environmentally friendly synthetic routes for isocyanates. nih.govacs.orgrsc.org |

While specific milestones for this compound are not documented due to its specialized nature, its use in the synthesis of cephalosporins represents a milestone in the application of tailored reactive intermediates in medicinal chemistry.

Future Research Directions and Emerging Trends for 3,4 Diacetoxybenzoyl Isocyanate

Catalyst Development for Enhanced Selectivity and Efficiency in Isocyanate Reactions

The reactivity of the isocyanate group is both a key asset and a challenge. Future research will heavily focus on developing novel catalysts to precisely control the reactions of 3,4-diacetoxybenzoyl isocyanate. A major trend in the broader field is the move away from traditional organotin catalysts, like dibutyltin (B87310) dilaurate (DBTDL), due to their aquatic toxicity. wernerblank.com

Furthermore, the development of Lewis basic catalysts and organometallic compounds for promoting specific reactions like cyclotrimerization could be explored. tue.nl This would enable the synthesis of isocyanurate structures from this compound, creating highly cross-linked polymers with enhanced thermal stability and mechanical properties. tue.nl

Table 1: Comparative Selectivity of Catalysts in Isocyanate-Polyol Reactions This table illustrates the type of data that could be generated for catalysts with this compound, based on findings for other isocyanates.

| Catalyst Type | Example Catalyst | Selectivity (Isocyanate-Hydroxyl vs. Isocyanate-Water) | Potential Benefits for this compound | Reference |

|---|---|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Low | Baseline for comparison | wernerblank.compaint.org |

| Zirconium Chelate | Zirconium Diketonate | Unusually High | Less gassing/foaming, longer pot life, higher gloss coatings | paint.org |

| Bismuth Carboxylate | Bismuth Octoate | Moderate to High | Non-toxic alternative, does not catalyze polyester (B1180765) hydrolysis | wernerblank.com |

| Aluminum Chelate | Aluminum Acetylacetonate | Moderate | Non-toxic alternative | wernerblank.com |

Continuous Flow Synthesis and Scale-Up Methodologies for Production and Derivatization

Traditional batch production of reactive intermediates like isocyanates faces challenges in heat management, mixing efficiency, and safety, especially during scale-up. patsnap.com Future manufacturing of this compound and its derivatives would benefit significantly from the adoption of continuous flow synthesis and process intensification techniques. patsnap.com

Microreactor systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product quality, and enhanced safety. patsnap.com These systems improve mass and heat transfer, which is critical for managing the exothermic reactions typical of isocyanates. patsnap.com Developing a continuous flow process for the synthesis of this compound itself, as well as for its subsequent derivatization reactions, would be a key research goal. This approach allows for easier scaling from laboratory to industrial production by adding more reactors in parallel, a concept known as "scaling out." patsnap.comthechemicalengineer.com A systematic methodology combining hydrodynamic studies with chemical process simulation will be crucial to bridge the gap between lab-scale optimization and commercial-scale production, minimizing risks and ensuring consistent outcomes. visimix.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of isocyanate reactions, with multiple competing pathways and formulation components, makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). adhesivesmag.com Future research on this compound can leverage these tools to accelerate development and discovery.

Table 2: Potential Machine Learning Applications for this compound Chemistry

| Application Area | AI/ML Technique | Objective | Potential Impact | Reference |

|---|---|---|---|---|

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predict reaction yield and selectivity based on input parameters (catalyst, temp, etc.). | Faster discovery of optimal conditions, reduced experimental cost. | hilarispublisher.comrsc.org |

| Formulation Design | Gradient Boosting, Random Forest | Predict polymer properties (e.g., Tg, modulus) from formulation components. | Accelerated development of materials with tailored performance. | patsnap.comrsc.org |

| Process Control | Reinforcement Learning | Real-time optimization of continuous flow synthesis parameters. | Increased efficiency and consistency in production. | hilarispublisher.com |

| Retrosynthesis | Transformer Models | Propose novel and efficient synthesis routes for complex derivatives. | Innovation in chemical space exploration. | chemical.ai |

Exploration of Novel Reaction Pathways and Unusual Reactivity Modes

Beyond conventional reactions with alcohols and amines, future research should explore novel reaction pathways for this compound. Acyl isocyanates are known to be highly reactive, which can limit their handling and storage. rsc.org A key area of investigation would be the development of "masked" or "blocked" equivalents of this compound. For example, reacting it with specific heterocycles could yield stable, crystalline precursors that release the active isocyanate in situ upon treatment with a trigger like heat or a specific reagent. rsc.orgnih.gov This approach, demonstrated for other N-aroyl isocyanates, would dramatically improve its utility as a synthetic building block. nih.govresearchgate.net

Another emerging trend is the use of isocyanates in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. rsc.org Investigating the participation of this compound in copper- or aluminum-catalyzed MCRs could lead to the rapid synthesis of diverse heterocyclic scaffolds, such as spiro oxazolidinones or 1,3-oxazinane-2,4-diones, which are of interest in medicinal chemistry. rsc.org

Design of Advanced Materials through Tailored Isocyanate Chemistry

The diacetoxy-functionalized aromatic backbone of this compound offers unique opportunities for designing advanced materials. The isocyanate group serves as a reactive handle for polymerization, while the acetate (B1210297) groups can be hydrolyzed post-polymerization to reveal catechol moieties. These catechols are well-known for their strong adhesive properties (mimicking mussel adhesion) and their ability to chelate metal ions.

Future research could focus on using this compound to create high-performance adhesives and coatings. patsnap.com By reacting it with various polyols, a range of polyurethanes can be synthesized. youtube.com Subsequent deacetylation would unmask the catechol groups, creating a polymer capable of strong adhesion to a variety of substrates, including metals and wet surfaces. The ability to control the cross-linking density by adjusting the stoichiometry can be used to tailor the mechanical properties, from rigid, heat-resistant materials to flexible elastomers. patsnap.comyoutube.com Furthermore, the metal-chelating ability of the resulting polymer could be exploited to create self-healing materials, anticorrosive coatings, or functional materials for ion sequestration.

Sustainable and Resource-Efficient Synthetic Approaches for Isocyanates

The chemical industry is increasingly focused on green and sustainable manufacturing. rsc.org A critical future direction for all isocyanates, including this compound, is the development of synthesis routes that avoid hazardous reagents like phosgene (B1210022). nih.gov Non-phosgene pathways, such as the thermal decomposition of carbamate (B1207046) precursors, represent a safer and more environmentally friendly alternative. nih.govresearchgate.net These carbamates can often be synthesized from amines using greener reagents like dimethyl carbonate or even carbon dioxide. nih.govresearchgate.net

Research should be directed towards developing a phosgene-free synthesis of this compound, potentially via a Curtius rearrangement of a corresponding carboxylic azide (B81097), which is a known green method for isocyanate formation. libretexts.org Additionally, exploring the use of bio-based starting materials for the synthesis of the benzoyl backbone would align with the push towards reducing reliance on fossil-based feedstocks and creating more sustainable "green" polyurethanes. rsc.orgrsc.org

Table 3: Comparison of Isocyanate Synthesis Routes

| Synthesis Route | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene Process | Amine, Phosgene (COCl2) | Well-established, high yield | Highly toxic reagent, corrosive HCl byproduct | nih.gov |

| Carbamate Decomposition | Amine, Dimethyl Carbonate, Heat | Phosgene-free, less corrosive | High temperatures often required | nih.govacs.org |

| Curtius Rearrangement | Carboxylic Acid → Acyl Azide, Heat/UV | Phosgene-free, broad scope | Use of potentially explosive azide intermediate | libretexts.org |

| Urea (B33335) Method | Urea, Alcohol, Amine | "Zero emission" potential, cost-effective raw materials | Multi-step process | nih.gov |

Expanding the Scope of Derivatization for Novel Chemical Space Exploration

The ultimate goal of developing new synthetic methodologies for this compound is to expand its use in creating novel molecules. Its unique bifunctional nature (isocyanate and protected catechol) makes it an attractive scaffold for generating chemical libraries for drug discovery and materials science.

Future work should focus on systematically exploring its reactivity with a wide array of nucleophiles beyond simple alcohols and amines. This includes reactions with thiols, phenols, and various carbanions. nih.gov The development of efficient, one-pot procedures for derivatization will be key. organic-chemistry.org For example, a one-pot reaction could involve the formation of a urethane (B1682113) linkage, followed by in-situ hydrolysis of the acetate groups and subsequent reaction of the unveiled catechols. Such strategies would provide rapid access to complex molecules with diverse functionalities, significantly expanding the accessible chemical space and paving the way for the discovery of new materials and biologically active compounds. rsc.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3,4-Diacetoxybenzoyl isocyanate, and how can reaction conditions be tailored to improve yield?

- Methodology : A common approach involves reacting 3,4-diacetoxybenzoyl chloride with ammonium isocyanate in anhydrous solvents (e.g., 1,4-dioxane) under controlled temperatures (0–5°C). Stoichiometric ratios (1:1.2 molar excess of ammonium isocyanate) and inert atmospheres (N₂/Ar) minimize side reactions. Post-reaction, the product is isolated via vacuum distillation or solvent extraction. Lewis acids (e.g., SnCl₄) can enhance electrophilicity of the acyl chloride, improving conversion rates .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : After quenching unreacted reagents with ice-water, crude product is filtered and washed with cold ether. Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities. Recrystallization in non-polar solvents (e.g., toluene) yields high-purity crystals. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) against reference standards .

Q. How does the electronic nature of the 3,4-diacetoxy substituents influence the reactivity of the isocyanate group in nucleophilic additions?

- Methodology : The electron-withdrawing acetoxy groups increase the electrophilicity of the isocyanate (–NCO) group, accelerating reactions with nucleophiles (amines, alcohols). Kinetic studies using FTIR or NMR can monitor the reaction progress. For example, in amine additions, second-order rate constants (k₂) are typically higher compared to unsubstituted phenyl isocyanates due to enhanced electrophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics between this compound and different amine nucleophiles?

- Methodology : Contradictions in kinetic data (e.g., variable k₂ values) may arise from solvent polarity, steric hindrance, or amine basicity. Systematic studies under standardized conditions (dry DMF, 25°C) with primary/secondary amines (e.g., aniline vs. cyclohexylamine) are recommended. Use stopped-flow UV-Vis or in situ FTIR to capture rapid kinetics. Compare results with computational models (DFT calculations of transition states) .

Q. What strategies mitigate side reactions such as dimerization or trimerization during the storage and use of this compound?

- Methodology : Store under anhydrous conditions (molecular sieves, –20°C) in amber vials to prevent moisture ingress. Add stabilizers (0.1% triethylphosphate) to inhibit oligomerization. Use freshly distilled solvent for reactions. Monitor degradation via GC-MS; dimerization peaks (e.g., uretdione at ~2250 cm⁻¹ in FTIR) indicate compromised reagent integrity .

Q. In mechanistic studies, how do Lewis acid catalysts influence the regioselectivity of this compound in Friedel-Crafts-type reactions?

- Methodology : Lewis acids (e.g., AlCl₃) activate the isocyanate group, enabling electrophilic aromatic substitution. For example, in reactions with substituted benzenes, regioselectivity (para vs. meta) is controlled by the electron-donating/withdrawing effects of substituents. Competitive experiments with toluene vs. nitrobenzene, analyzed via LC-MS, reveal preference for electron-rich arenes. Computational modeling (Hammett plots) further validates trends .

Analytical & Safety Considerations

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound and confirming its purity?

- Methodology :

- FTIR : Confirm –NCO stretch at ~2270 cm⁻¹ and ester C=O at ~1740 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and acetoxy methyl groups (δ 2.3–2.5 ppm).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Compare retention times to certified standards.

- Elemental Analysis : Verify C, H, N content (±0.3% theoretical values) .

Q. How should researchers handle discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodology : Scale-up challenges (e.g., exothermicity, mixing inefficiencies) often reduce yields. Optimize via:

- DoE (Design of Experiments) : Vary temperature, stirring rate, and reagent addition speed.

- Inline Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor real-time conversion.

- Quench Studies : Identify side products (e.g., ureas from moisture) via LC-MS and adjust drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.